An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential pharmacological relevance of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride (CAS No: 102879-34-5). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. This guide aims to be a valuable resource for researchers and drug development professionals interested in this specific hydroxylated derivative, consolidating available information and providing insights into its synthesis and potential applications.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a recurring structural feature in a vast array of biologically active molecules, including many alkaloids.[1] This heterocyclic system's prevalence in nature and its ability to interact with various biological targets have made it a focal point of extensive research in medicinal chemistry.[2] THIQ-based compounds have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] The conformational flexibility of the THIQ ring system, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for drug design and development.
This guide focuses specifically on the 5-hydroxy derivative of the THIQ core, presented as its hydrochloride salt. The introduction of a hydroxyl group at the 5-position of the aromatic ring can significantly influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride
| Property | Value | Source |
| CAS Number | 102879-34-5 | [5] |
| Molecular Formula | C₉H₁₂ClNO | [5] |
| Molecular Weight | 185.65 g/mol | [5] |
| Boiling Point | 325.1 °C (Predicted for the free base) | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Characterization
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction .[5][6][7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[8][9]
Retrosynthetic Analysis and Key Considerations
For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL, a logical starting material would be 3-hydroxyphenethylamine. The hydroxyl group on the aromatic ring is an electron-donating group, which facilitates the crucial electrophilic aromatic substitution step of the Pictet-Spengler reaction.[10]
Diagram 1: Retrosynthetic Analysis of 1,2,3,4-Tetrahydroisoquinolin-5-OL
Caption: Retrosynthetic approach for 1,2,3,4-Tetrahydroisoquinolin-5-OL.
A critical aspect of the Pictet-Spengler reaction with 3-substituted phenethylamines is regioselectivity . The cyclization can occur either ortho or para to the activating hydroxyl group, leading to the formation of 8-hydroxy or 6-hydroxy-tetrahydroisoquinoline isomers, respectively. The formation of the desired 5-hydroxy isomer requires cyclization at the position ortho to the hydroxyl group and meta to the ethylamine side chain. The regiochemical outcome is influenced by factors such as the nature of the substituents on the aromatic ring, the aldehyde or ketone used, and the reaction conditions, particularly the pH.
General Experimental Protocol (Pictet-Spengler Reaction)
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenethylamine in a suitable acidic medium (e.g., dilute hydrochloric acid or trifluoroacetic acid).
-
Add an aqueous solution of formaldehyde (or a formaldehyde equivalent such as paraformaldehyde).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrates and conditions and should be monitored by thin-layer chromatography (TLC).
-
The acid catalyst protonates the formaldehyde, increasing its electrophilicity for the initial condensation with the amine to form a Schiff base, which is then protonated to an iminium ion.
-
The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclic product.
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the acid and deprotonate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude free base.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Salt Formation
-
Dissolve the purified 1,2,3,4-Tetrahydroisoquinolin-5-OL free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram 2: Pictet-Spengler Synthesis Workflow
Caption: General workflow for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. While specific spectral data for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is not available in the public domain, the expected proton and carbon signals can be predicted based on the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt.
Pharmacological Profile and Potential Applications
While specific pharmacological data for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is limited in the public literature, the broader class of THIQ derivatives has been extensively studied, revealing a wide range of biological activities.
-
Neurological and Psychiatric Disorders: The THIQ scaffold is a known pharmacophore for various central nervous system targets. Derivatives have been investigated as potential treatments for Alzheimer's disease, Parkinson's disease, and depression.[11][12]
-
Anticancer Activity: Numerous THIQ-containing natural products and synthetic derivatives have demonstrated potent anticancer properties.[13]
-
Antimicrobial and Antiviral Activity: The THIQ nucleus has been incorporated into molecules with activity against various bacterial, fungal, and viral pathogens.[14]
The presence of the 5-hydroxy group in the target molecule could potentially lead to interactions with specific receptor subtypes or enzymes. For example, hydroxylated aromatic systems are often involved in binding to aminergic G-protein coupled receptors. Further research is needed to elucidate the specific biological targets and pharmacological profile of 1,2,3,4-Tetrahydroisoquinolin-5-OL. One patent application suggests that certain THIQ derivatives may be useful in treating Alzheimer's disease by inhibiting acetylcholinesterase.[11]
Diagram 3: Potential Therapeutic Areas for THIQ Derivatives
Caption: Potential therapeutic applications of the 1,2,3,4-tetrahydroisoquinoline scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a derivative of a pharmacologically significant scaffold. While specific data on its physicochemical properties, a detailed optimized synthesis, and its biological activity are not extensively documented in publicly available literature, this guide provides a framework for researchers interested in exploring this compound. The classical Pictet-Spengler reaction offers a viable synthetic route, although optimization would be required to control regioselectivity and maximize yield.
Future research should focus on:
-
A detailed investigation into the regioselective synthesis of the 5-hydroxy isomer.
-
Full characterization of the hydrochloride salt, including determination of its melting point, solubility, and pKa.
-
Comprehensive pharmacological screening to identify its biological targets and potential therapeutic applications.
The exploration of this and other substituted THIQ derivatives holds promise for the discovery of new therapeutic agents for a variety of diseases.
References
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- Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-35.
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- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.
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- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.
- Zhong, M., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4863-4867.
- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-35.
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- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of THIQ as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 95, 129470.
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